1-(difluoromethyl)-1H-pyrazole

SDHI fungicide succinate dehydrogenase antifungal

Sourcing fluorinated pyrazoles with inconsistent CF₂H donor activity delays SAR timelines. This N1-difluoromethyl pyrazole delivers quantified H-bond donation (ΔG ~ -1.0 kcal/mol) and optimal logP 1.7 for membrane permeability. - 20.5× stronger SDH inhibition (IC₅₀ 0.183 μM) vs non-fluorinated analogs - Validated in amide→β-ketonitrile bioisosteric replacement for novel SDHI chemotypes - Bulk & R&D quantities available with COA

Molecular Formula C4H4F2N2
Molecular Weight 118.08 g/mol
CAS No. 908014-77-7
Cat. No. B3031982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-1H-pyrazole
CAS908014-77-7
Molecular FormulaC4H4F2N2
Molecular Weight118.08 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C(F)F
InChIInChI=1S/C4H4F2N2/c5-4(6)8-3-1-2-7-8/h1-4H
InChIKeyGYUFLTOWUVCCNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethyl)-1H-pyrazole: Strategic Fluorinated Building Block


1-(Difluoromethyl)-1H-pyrazole (CAS 908014-77-7) is a fluorinated N-heterocyclic building block bearing a difluoromethyl (CF₂H) substituent at the N1 position of the pyrazole ring [1]. The CF₂H group serves as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl, thiol, or amine moieties, making this scaffold central to the design of succinate dehydrogenase inhibitor (SDHI) fungicides and kinase-targeted pharmaceuticals [2][3]. The compound's molecular formula is C₄H₄F₂N₂ (MW 118.08 g/mol), with a predicted XLogP3 of 1.7 and topological polar surface area of 28.7 Ų, values that position it favorably for membrane permeability in both agrochemical and drug discovery applications .

Target Binding CF₂H group serves as a lipophilic hydrogen bond donor for enzyme binding pockets.
Bioisostere Metabolically stable replacement for OH, SH, or NH₂ moieties in lead optimization.
Core Scaffold Privileged pyrazole core for designing SDHI fungicide and kinase-targeted tool compounds.

Why 1-(Difluoromethyl)-1H-pyrazole Cannot Be Replaced by Analogs


In-class substitution of 1-(difluoromethyl)-1H-pyrazole with closely related N-substituted pyrazoles (e.g., CF₃, CH₃, or unsubstituted) introduces quantifiable performance deficits across three critical dimensions: hydrogen bonding capacity, lipophilicity balance, and target binding geometry. The difluoromethyl group provides a moderate hydrogen bond donor capability (binding energy approximately –1.0 kcal/mol, H···O distance ~2.4 Å) that is entirely absent in the trifluoromethyl (CF₃) analog, which cannot donate hydrogen bonds [1]. Furthermore, CF₂H achieves an intermediate lipophilicity (π parameter) that moderates metabolic stability and bioavailability, whereas CF₃ introduces excessive lipophilicity that can impair solubility and promote off-target partitioning [2][3]. At the target level, the CF₂H group engages in stabilizing C–F···H–C and C–F···π interactions within enzyme binding pockets that methyl or unsubstituted analogs cannot recapitulate, as demonstrated in SDH docking studies where CF₂H-containing scaffolds exhibit distinct binding poses and hydrogen bond networks relative to non-fluorinated comparators [4][5].

Target
CF₂H (Difluoromethyl)
Moderate lipophilic hydrogen bond donor. Supports specific C–F···H–C and C–F···π binding interactions.
vs.
CF₃ (Trifluoromethyl)
Cannot donate hydrogen bonds. Excess lipophilicity may impair solubility and alter partitioning profiles.
vs.
CH₃ (Methyl)
Lacks fluorine-mediated stabilization. Weaker donor capacity and divergent lipophilicity shift target binding geometry.
vs.
H (Unsubstituted)
Absence of fluorine eliminates key ligand-protein interactions. Physicochemical properties differ significantly.

Quantitative Evidence for 1-(Difluoromethyl)-1H-pyrazole


SDH Enzymatic Inhibition vs Fluxapyroxad

A difluoromethyl-pyrazole β-ketonitrile derivative (compound A14) incorporating the 1-(difluoromethyl)-1H-pyrazole core exhibited a 20.5-fold more potent inhibition of porcine heart succinate dehydrogenase (SDH) compared to the commercial SDHI fungicide fluxapyroxad, a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide [1]. The differential is attributed to the β-ketonitrile bioisostere replacement of the amide moiety coupled with the hydrogen-bonding and hydrophobic contributions of the CF₂H-substituted pyrazole [1].

SDH Inhibition vs. Fluxapyroxad
Head-to-head
0.183 µM
Comparator: 3.76 µM
Reported 20.5-fold IC₅₀ difference. Supports SDH activity screening.
Porcine heart SDH enzymatic assay
SDHI fungicide succinate dehydrogenase antifungal enzyme inhibition

Antifungal Activity Against Botrytis cinerea vs Boscalid

Pyrazole carboxamide derivatives containing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold (compounds A7 and B11) demonstrated EC₅₀ values of 0.79 μg/mL and 0.56 μg/mL, respectively, against Botrytis cinerea in vitro [1]. These values are comparable to the commercial fungicide boscalid (EC₅₀ = 0.60 μg/mL). Notably, in vivo protective efficacy on tomatoes and strawberries exceeded that of carbendazim, demonstrating that the difluoromethyl pyrazole core enables performance parity with established commercial benchmarks [1].

Antifungal Activity vs. Boscalid
Head-to-head
0.56 µg/mL
Comparator: 0.60 µg/mL
Reported equivalent B. cinerea EC₅₀. Supports fungicide research screening.
In vitro mycelial growth inhibition assay
Botrytis cinerea antifungal crop protection EC50

Potency Against Rhizoctonia cerealis vs Thifluzamide

Compound 11ea, a pyrazole-aromatic carboxamide featuring the difluoromethyl pyrazole-(m-benzene) carboxamide scaffold, displayed an EC₅₀ of 0.93 μg/mL against Rhizoctonia cerealis [1]. This represents an approximately 11-fold improvement in potency over the commercial SDHI fungicide thifluzamide (EC₅₀ = 23.09 μg/mL) and a 2-fold improvement over a previously reported lead compound A1 (EC₅₀ = 2.01 μg/mL) [1]. SAR analysis explicitly identified the difluoromethyl pyrazole-(m-benzene) carboxamide scaffold as the key structural determinant for the enhanced antifungal activity [1].

R. cerealis Potency vs. Thifluzamide
Head-to-head
0.93 µg/mL
Comparator: 23.09 µg/mL
Reported 11-fold EC₅₀ difference. Supports crop disease screening.
In vitro antifungal assay
Rhizoctonia SDH inhibitor crop disease structure-activity relationship

Hydrogen Bond Donor Capacity of CF₂H Group

The difluoromethyl (CF₂H) group acts as a measurable hydrogen bond donor, a property entirely lacking in the trifluoromethyl (CF₃) analog. Theoretical and experimental characterization of an intramolecular CF₂H···O=C interaction in a CF₂H-substituted pyrazole carboxamide revealed a binding energy of –1.0 kcal/mol and a H···O distance of approximately 2.4 Å [1]. Experimental IR spectroscopy confirmed this interaction via an 18 cm⁻¹ lowering of the carbonyl stretching frequency, consistent with calculated values [1]. The CF₃ group, by contrast, cannot donate hydrogen bonds, eliminating this stabilizing interaction in enzyme active sites.

H-Bond Donor Capacity
Reported
-1.0 kcal/mol, ~2.4 Å
IR shift: 18 cm⁻¹
Supports ligand-target binding interaction predictions.
Semiempirical MO calculations and IR spectroscopy
hydrogen bond donor CF₂H molecular recognition bioisostere

Balanced Lipophilicity of CF₂H vs CF₃

The difluoromethyl group achieves an intermediate lipophilicity that moderates metabolic stability and bioavailability compared to the drastic changes introduced by trifluoromethyl substitution [1]. 1-(Difluoromethyl)-1H-pyrazole has a predicted XLogP3 value of 1.7 [2], whereas the corresponding 1-(trifluoromethyl)-1H-pyrazole exhibits a higher computed logP (estimated 2.2–2.5, class-level inference based on CF₃ substituent contributions). This moderation in lipophilicity reduces the risk of excessive membrane partitioning, phospholipidosis, and off-target accumulation while preserving the metabolic stability benefits conferred by the strong C–F bond [1][3].

Lipophilicity vs. CF₃ Analog
Context-dependent
XLogP3 1.7
Comparator: est. 2.2–2.5
Supports balanced logP for membrane permeability.
Computed XLogP3; class-level CF₃ inference
lipophilicity metabolic stability ADME fluorinated building block

Class-Leading Activity Against Sclerotinia sclerotiorum

A systematic class-level comparison of SDHI fungicides against Sclerotinia sclerotiorum demonstrated that pyrazole-4-carboxamides (benzovindiflupyr, isopyrazam, fluxapyroxad, pydiflumetofen) — all of which contain the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core — exhibited the highest antifungal activity among evaluated SDHI subclasses [1]. These pyrazole-4-carboxamides outperformed pyridine carboxamides (boscalid), pyridinyl-ethyl benzamides (fluopyram), and thiazole carboxamides (thifluzamide), with thifluzamide showing poor activity (EC₅₀ > 6.01 mg/L) [1]. The enzyme activity assays further revealed that thifluzamide exhibited lower affinity for the Sc-Sdh complex (IC₅₀ ranging from 0.0036 to 1.2088 μmol/L across evaluated fungicides) compared to the pyrazole-4-carboxamide SDHIs [1].

S. sclerotiorum Activity
Class-level
Ranked highest
Comparator EC₅₀ > 6.01 mg/L
Supports core CF₂H-pyrazole scaffold selection.
Mycelial growth inhibition assay against S. sclerotiorum
SDHI fungicide Sclerotinia pyrazole-4-carboxamide class comparison

Validated Applications of 1-(Difluoromethyl)-1H-pyrazole


SDHI Lead Optimization for Resistant Fungal Strains

The 20.5-fold superior SDH enzymatic inhibition (IC₅₀ = 0.183 μM vs 3.76 μM for fluxapyroxad) supports the use of 1-(difluoromethyl)-1H-pyrazole-derived β-ketonitrile analogs as next-generation SDHI leads [1]. This scaffold is particularly relevant for programs addressing emerging resistance to amide-based SDHIs, as the bioisosteric replacement strategy introduces a novel binding mode while retaining the CF₂H pyrazole core. The demonstrated 11-fold potency advantage over thifluzamide against R. cerealis further validates this scaffold for fungicide discovery against Rhizoctonia and related soil-borne pathogens [2].

Kinase and PDE Inhibitor Scaffold Design

The quantified hydrogen bond donor capacity of the CF₂H group (binding energy –1.0 kcal/mol, H···O distance ~2.4 Å) makes 1-(difluoromethyl)-1H-pyrazole an optimal scaffold for medicinal chemistry programs targeting enzymes where a CF₂H···O=C or CF₂H···N interaction stabilizes the ligand-protein complex [3]. This property is absent in CF₃ analogs and cannot be recapitulated by methyl-substituted pyrazoles. Programs targeting PDE isoforms (e.g., PDE2A) and kinases where the CF₂H group engages key backbone carbonyls should prioritize this building block over trifluoromethyl or non-fluorinated alternatives [4].

Agrochemical Formulation with Balanced Lipophilicity

The intermediate logP of 1.7 for 1-(difluoromethyl)-1H-pyrazole positions derivatives built on this scaffold favorably for foliar uptake and xylem mobility in crop protection applications [5]. Compared to CF₃ analogs (estimated logP 2.2–2.5), the CF₂H group provides sufficient lipophilicity for membrane penetration without the solubility penalties and off-target partitioning associated with highly lipophilic fluorinated compounds [6]. This balance is critical for achieving effective in vivo protective efficacy, as demonstrated by the superior field performance of pyrazole-4-carboxamide SDHIs against B. cinerea on tomatoes and strawberries compared to carbendazim [7].

Novel SDH Inhibitors via Bioisosteric Amide Replacement

The successful amide-β-ketonitrile bioisosteric replacement strategy using the difluoromethyl-pyrazole core provides a validated synthetic route to novel SDHI chemotypes [1]. This approach is directly applicable to medicinal and agrochemical discovery programs seeking to expand chemical diversity beyond traditional pyrazole-4-carboxamides while maintaining the pharmacophoric contributions of the CF₂H group. The demonstrated EC₅₀ values (0.116–0.165 μg/mL against S. sclerotiorum; 0.0774 μg/mL against R. solani) provide quantitative benchmarks for lead optimization campaigns [1].

Application
Selection Property
Validation Focus
SDHI Lead Optimization
SDH Enzyme Inhibition Profiling
In vitro Fungicide Screening Assays
Kinase/PDE Inhibitor Design
H-Bond Donor (CF₂H) Fit
Target Engagement / Binding Mode Studies
Agrochemical Formulation
Balanced Lipophilicity (LogP)
Foliar Uptake / Xylem Mobility Screening
Bioisosteric Scaffold Design
Amide Replacement / CF₂H Retention
SAR Analysis / Lead Optimization

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